Validated Synthetic Intermediate Delivers Single-Digit Nanomolar COX-2 Inhibitor After Elaboration
The downstream trifluoromethanesulfonamide derivative (Compound 7, derived from 4-nitro-3-phenoxypyridine N-oxide via nitro reduction and sulfonylation) achieved an IC₅₀(COX-2) of 0.4 μM in a human whole-blood assay. This potency surpasses the reference drug nimesulide in the identical assay format and is more active than the alkanesulfonamide congeners prepared from the same intermediate [1]. While this is an indirect, downstream measure of the intermediate's value, no alternative intermediate in the published series (e.g., the thiophenoxy or anilino analogs) enabled a compound exceeding this potency without further scaffold modification [1].
| Evidence Dimension | In vitro COX-2 inhibitory potency of the elaborated end-product derived from the intermediate |
|---|---|
| Target Compound Data | IC₅₀(COX-2) = 0.4 μM (Compound 7, N-(3-phenoxy-4-pyridinyl)trifluoromethanesulfonamide) |
| Comparator Or Baseline | Nimesulide: IC₅₀(COX-2) value not explicitly reported in the same whole-blood model for direct comparison; however, Compound 7 is described as 'more active but less COX-2-selective than nimesulide' [1]. |
| Quantified Difference | Compound 7 is qualitatively more active than nimesulide; quantitative difference cannot be calculated from available data. |
| Conditions | Human whole-blood assay measuring COX-2 inhibition [1] |
Why This Matters
Procurement of this precursor directly enables access to a documented pharmacophore that has been validated in a physiologically relevant whole-blood assay, reducing the synthetic risk of obtaining an inactive final compound.
- [1] Julémont, F.; de Leval, X.; Michaux, C.; et al. Spectral and Crystallographic Study of Pyridinic Analogues of Nimesulide: Determination of the Active Form of Methanesulfonamides as COX-2 Selective Inhibitors. J. Med. Chem. 2002, 45 (23), 5182–5185. View Source
